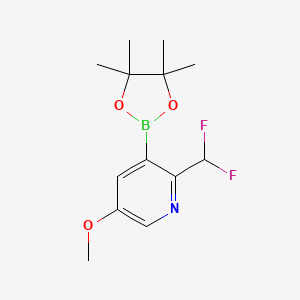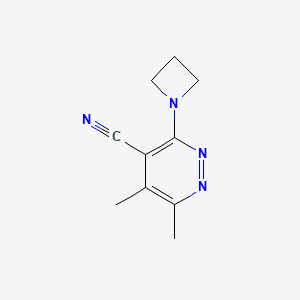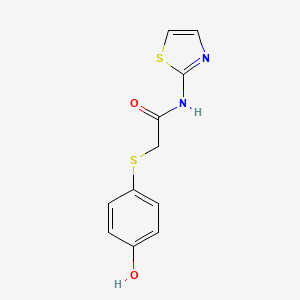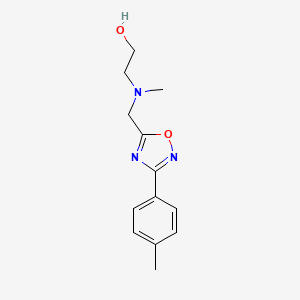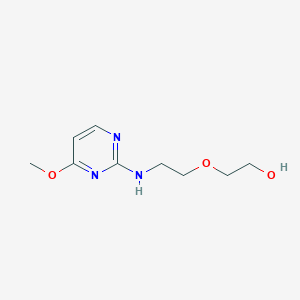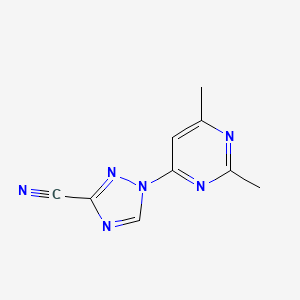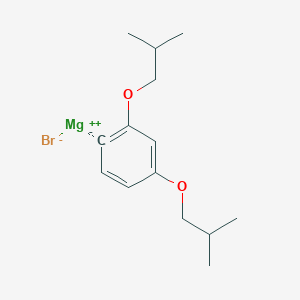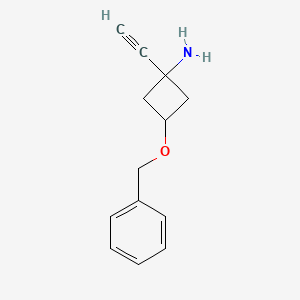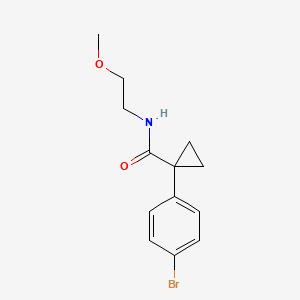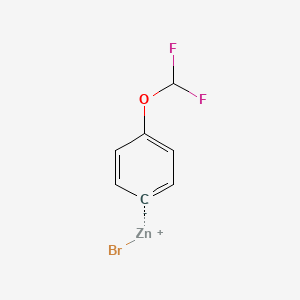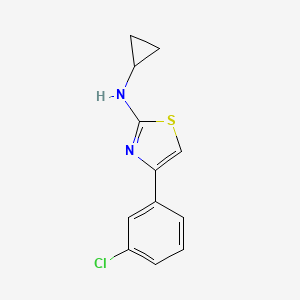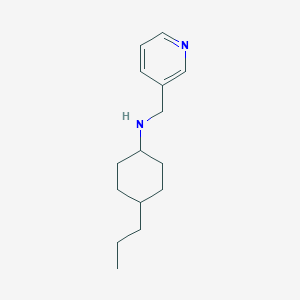
4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol This compound features a cyclohexane ring substituted with a propyl group and a pyridin-3-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, where a propyl halide reacts with the cyclohexane ring under basic conditions.
Attachment of the Pyridin-3-ylmethylamine Moiety: This step involves the reaction of pyridin-3-ylmethylamine with the cyclohexane ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the cyclohexane ring or the pyridin-3-ylmethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-propyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine
- 4-propyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine
- 4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-2-amine
Uniqueness
4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine is unique due to the specific positioning of the pyridin-3-ylmethylamine moiety on the cyclohexane ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H24N2/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14/h3,5,10-11,13,15,17H,2,4,6-9,12H2,1H3 |
InChI Key |
SPTIVWHEFNZHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


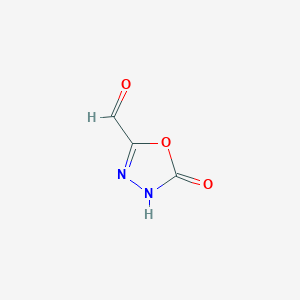
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
